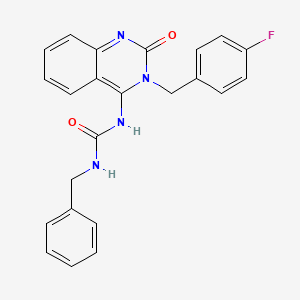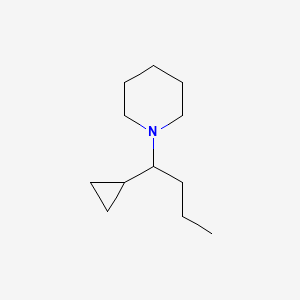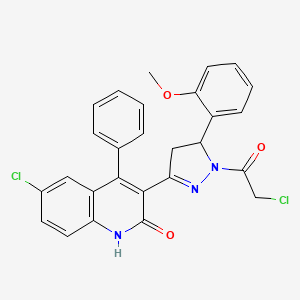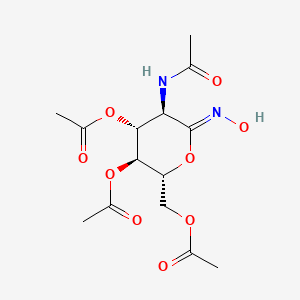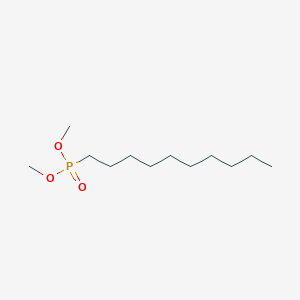
Dimethyl decylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl decylphosphonate is an organophosphorus compound with the chemical formula C12H27O3P. It is a colorless liquid primarily used in various industrial applications due to its unique chemical properties. This compound is known for its role as a flame retardant, plasticizer, and additive in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl decylphosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. For instance, the reaction between trimethyl phosphite and decyl bromide under controlled conditions yields this compound. The reaction typically requires a temperature range of 50-100°C and may be catalyzed by a Lewis acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Michaelis-Arbuzov reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or other separation techniques to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl decylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl decylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.
Biology: It serves as a model compound for studying the behavior of organophosphorus compounds in biological systems.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals and other bioactive molecules.
Industry: It is widely used as a flame retardant, plasticizer, and additive in lubricants and hydraulic fluids.
Mecanismo De Acción
The mechanism by which dimethyl decylphosphonate exerts its effects involves its interaction with various molecular targets. In flame retardancy, it acts by promoting the formation of a char layer on the material’s surface, thereby inhibiting combustion. In biological systems, it can interact with enzymes and other proteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context.
Comparación Con Compuestos Similares
Dimethyl decylphosphonate can be compared with other similar organophosphorus compounds such as:
Dimethyl methylphosphonate: Used primarily as a flame retardant and chemical weapon precursor.
Diethyl methylphosphonate: Similar applications but with different physical properties.
Trimethyl phosphite: Used in organic synthesis and as a flame retardant.
Uniqueness: this compound stands out due to its longer alkyl chain, which imparts unique physical and chemical properties, making it suitable for specific industrial applications where other phosphonates may not be as effective.
Propiedades
Fórmula molecular |
C12H27O3P |
|---|---|
Peso molecular |
250.31 g/mol |
Nombre IUPAC |
1-dimethoxyphosphoryldecane |
InChI |
InChI=1S/C12H27O3P/c1-4-5-6-7-8-9-10-11-12-16(13,14-2)15-3/h4-12H2,1-3H3 |
Clave InChI |
PQDJLAHLMWEHPA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


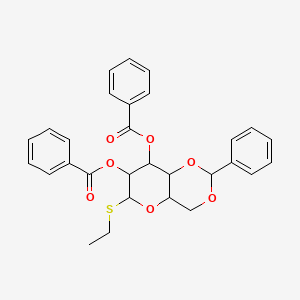
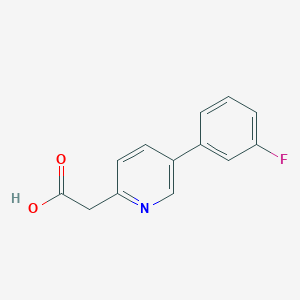
![N-(5-(7-methyl-4-morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-yl)acetamide](/img/structure/B14126170.png)
![7-(4-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126177.png)
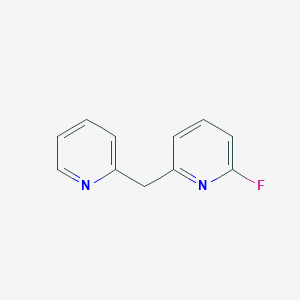
![1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126185.png)
![5-[(3,5-Dimethylphenyl)amino]pentanoic acid](/img/structure/B14126194.png)
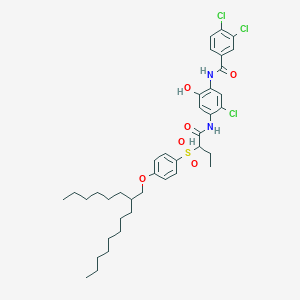
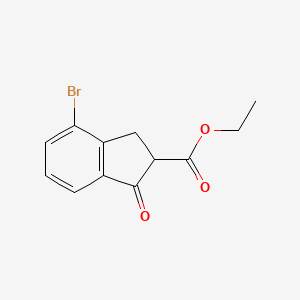
![3-{[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]methyl}benzonitrile](/img/structure/B14126207.png)
